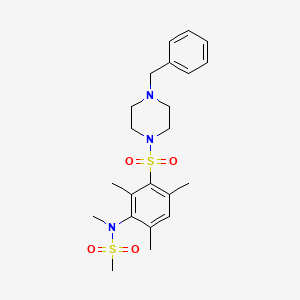

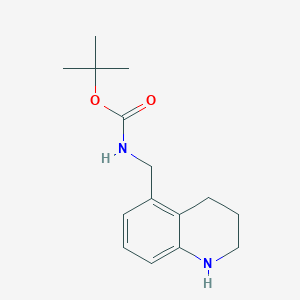

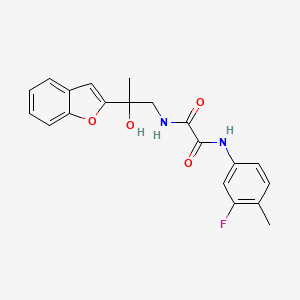

N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S2 and its molecular weight is 465.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Adenosine A2B Receptor Antagonists

- Research Context : Development of adenosine A2B receptor antagonists using sulfonamide structure.

- Findings : Sulfonamides synthesized were more potent at A2B receptors than parent sulfonates. A compound, PSB-601, showed high selectivity and potency at human A2B receptors (Luo et al., 2006).

2. α-Glucosidase and Acetylcholinesterase Inhibitors

- Research Context : Synthesis of new sulfonamides with benzodioxane and acetamide moieties for enzyme inhibitory potential.

- Findings : Compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. Molecular docking results were consistent with in vitro data (Abbasi et al., 2019).

3. Cardiac Electrophysiological Activity

- Research Context : Synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides for cardiac electrophysiological activity.

- Findings : Certain compounds showed potency in in vitro Purkinje fiber assay comparable to existing class III agents (Morgan et al., 1990).

4. Antimalarial Activity and COVID-19 Drug Potential

- Research Context : Investigating reactivity of sulfonamides as potential antimalarial agents and their application against COVID-19.

- Findings : Theoretical calculations and molecular docking studies showed small energy affinity against relevant proteins, indicating potential for antimalarial and COVID-19 applications (Fahim & Ismael, 2021).

5. Biological Activities of Pyrazolyl Aryl Methanones

- Research Context : Synthesis of novel N-phenylpyrazolyl aryl methanones derivatives and their biological activity.

- Findings : Some compounds showed favorable herbicidal and insecticidal activities (Wang et al., 2015).

6. 5-HT(1B/1D) Antagonists

- Research Context : Synthesis of analogues of N-piperazinylphenyl biphenylcarboxamides as potent and selective 5-HT(1B/1D) antagonists.

- Findings : Analogues demonstrated comparable receptor binding profiles and potent antagonistic properties (Liao et al., 2000).

7. Drug Metabolism Studies

- Research Context : Using microbial biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator.

- Findings : Bioconversion revealed several metabolites that matched those detected in preclinical species, aiding in understanding drug metabolism (Zmijewski et al., 2006).

8. Herbicides and Environmental Waters

- Research Context : Determination of herbicides and their transformation products in environmental waters.

- Findings : Developed methodology for identification and quantification of herbicides, including N-methylmethanesulfonamide, in water (Laganà et al., 2002).

9. Elimination of Sulfonamide Antibiotics

- Research Context : Investigation of microbial degradation of sulfonamide antibiotics.

- Findings : Identified metabolites formed during degradation, revealing a novel pathway of ipso-hydroxylation and fragmentation (Ricken et al., 2013).

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential for microbial growth and survival.

Mode of Action

It’s suggested that the compound may interact with its targets, possibly through binding to active sites, thereby inhibiting their function . This interaction could lead to the disruption of essential biological processes in the target organisms, resulting in their growth inhibition or death .

Biochemical Pathways

Given its reported antimicrobial activity , it can be inferred that the compound likely interferes with pathways critical for the survival and proliferation of bacteria and fungi.

Result of Action

The compound has been reported to exhibit significant antibacterial and antifungal activity . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or death of the target organisms.

properties

IUPAC Name |

N-[3-(4-benzylpiperazin-1-yl)sulfonyl-2,4,6-trimethylphenyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S2/c1-17-15-18(2)22(19(3)21(17)23(4)30(5,26)27)31(28,29)25-13-11-24(12-14-25)16-20-9-7-6-8-10-20/h6-10,15H,11-14,16H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQLWANISAZHAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)

![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2417509.png)

![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)